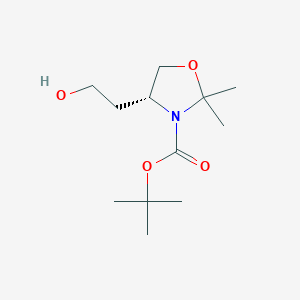

(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate

説明

The compound "(R)-tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate" is a chiral molecule that is relevant in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl oxazolidine derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of tert-butyl oxazolidine derivatives is often achieved through a series of steps involving protection, functionalization, and resolution of chiral centers. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate involves acetonization, Boc protection, and N-methoxy-N-methyl amidation starting from L-cystine . Similarly, the synthesis of tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate as an intermediate in the production of biologically active compounds involves a straightforward synthetic path . These methods could potentially be adapted for the synthesis of "(R)-tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate" by modifying the functional groups attached to the oxazolidine ring.

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of tert-butyl groups and other substituents can significantly influence the steric and electronic properties of the molecule, which in turn affects its reactivity and potential applications. X-ray crystallography is often used to determine the precise three-dimensional structure of such compounds .

Chemical Reactions Analysis

Oxazolidine derivatives can participate in a variety of chemical reactions. For instance, they can be used as intermediates in the synthesis of natural products or as chiral auxiliaries in asymmetric synthesis. The tert-butyl group can serve as a protecting group for the carboxylate, which can be removed under certain conditions to reveal the functional group for further reactions . The presence of a hydroxyethyl group in the compound of interest suggests potential reactivity with electrophiles or as a nucleophile in various organic transformations.

Physical and Chemical Properties Analysis

The physical properties of tert-butyl oxazolidine derivatives, such as boiling point, density, and optical rotation, are influenced by the substituents on the oxazolidine ring. For example, tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is reported as a colorless liquid with specific boiling points and optical rotations for its enantiomers . These properties are crucial for the purification and characterization of the compound. Handling and storage precautions are necessary to prevent decomposition or racemization, as well as to ensure safety due to potential skin and eye irritation .

科学的研究の応用

Synthesis of Chiral Compounds

This compound is pivotal in the synthesis of chiral compounds, serving as a precursor in the synthesis of medicinally significant candidates. For instance, it has been used in the synthesis and characterization of derivatives from L-Serine, a chiral starting material. The process involves protecting the amino terminal of L-serine, followed by cyclization to achieve N-Boc protected oxazolidines. This methodology underscores the importance of (R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate in generating compounds with potential medicinal applications (Khadse & Chaudhari, 2015).

Structural Studies and Chemical Reactions

The compound's structure has been elucidated through various techniques, including Grignard reaction methodologies. It's been obtained by reacting 3-tert-butyl 4-methyl (4S)-2,2-dimethyloxazolidine-3,4-dicarboxylate with phenylmagnesium bromide, showcasing its utility in complex chemical reactions. The resultant compound's structure, featuring an intramolecular hydrogen bond between the oxazole and hydroxy groups, highlights its significance in structural chemistry studies (Gao et al., 2006).

Intermediate in Natural Product Synthesis

It serves as a key intermediate in the synthesis of natural products such as Biotin, a vital water-soluble vitamin. This underscores its role in the metabolic cycle, facilitating the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Discovery of Cytotoxic Compounds

In the search for new anticancer drugs, (R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate derivatives have been evaluated for cytotoxic activity against leukemia cell lines. These studies are crucial in identifying new classes of anticancer drugs, demonstrating the compound's potential in medicinal chemistry research (Pinto et al., 2011).

Enzymatic Studies

Research involving the metabolic pathways of novel inhibitors indicates the compound's metabolites undergo specific transformations in hepatic microsomal systems. These findings provide insights into the metabolic fate of pharmaceutical compounds, further emphasizing the importance of (R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate in drug development processes (Yoo et al., 2008).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJICPKTZDLBRQH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443160 | |

| Record name | tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate | |

CAS RN |

201404-86-6 | |

| Record name | tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)